Cas no 3619-17-8 (Isobutyric acid hydrazide)
Isobutyric acid hydrazide Chemical and Physical Properties
Names and Identifiers
-
- Isobutyrohydrazide
- 2-Methylpropanohydrazide
- ISOBUTYRIC ACID HYDRAZIDE
- 2-methylpropanehydrazide
- Isobutyricacid, hydrazide (7CI,8CI)
- 2-Methylpropanoic acid hydrazide
- 2-Methylpropionicacid hydrazide
- Isobutanoic acid hydrazide
- Isobutyric hydrazide
- Isobutyryl hydrazide
- Isobutyrylhydrazine
- NSC 141139
- Propanoic acid, 2-methyl-, hydrazide
- ISOBUTYRIC ACID, HYDRAZIDE
- 2-Methylpropionic acid hydrazide
- iso-butyric acid hydrazide
- 2-Methylpropionohydrazide
- PLNNJQXIITYYTN-UHFFFAOYSA-N
- Propanoic acid,2-methyl-, hydrazide
- STK4111
- AC-1522
- A823158
- CHEMBL174244
- NSC141139
- FT-0627381
- MFCD00025122
- Z56926537
- BDBM50224825
- CS-0053723
- 4-02-00-00854 (Beilstein Handbook Reference)
- AKOS000104281
- 2-methylpropanehydrazide;Isobutyric acid hydrazide
- EN300-06426
- AE-848/30741004
- SCHEMBL406213
- AS-15937
- BB 0240448
- AI3-62527
- AMY3958
- NSC-141139
- I1105
- SY041947
- isobutyric acid hydrazide, AldrichCPR
- PB30560
- 3619-17-8
- DTXSID70189755
- Ethyl(S)-()-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate
- BRN 0605579
- ALBB-002744
- DB-048930
- I-butryic acid hydrazide
- BBL013917
- DB-370612
- STK411183
- ISOBUTYRYL HYDRAZINE
- Isobutyric acid hydrazide
-
- MDL: MFCD00025122
- Inchi: 1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
- InChI Key: PLNNJQXIITYYTN-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)NN
- BRN: 0605579
Computed Properties
- Exact Mass: 102.07900
- Monoisotopic Mass: 102.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 70.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.6
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: Uncertain
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 238.6℃/760mmHg
- PSA: 55.12000
- LogP: 0.72350
- λmax: 192(MeOH)(lit.)
- Solubility: Uncertain
Isobutyric acid hydrazide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38-25
- Safety Instruction: S26; S36/37/39
- RTECS:NQ4700000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Risk Phrases:R20/21/22
Isobutyric acid hydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Isobutyric acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019317-1g |
Isobutyric acid hydrazide |
3619-17-8 | 99% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 019317-5g |
Isobutyric acid hydrazide |
3619-17-8 | 99% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 019317-25g |
Isobutyric acid hydrazide |
3619-17-8 | 99% | 25g |
£181.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041947-1g |
2-Methylpropanehydrazide |
3619-17-8 | ≥95% | 1g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041947-5g |
2-Methylpropanehydrazide |
3619-17-8 | ≥95% | 5g |
¥127.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041947-10g |
2-Methylpropanehydrazide |
3619-17-8 | ≥95% | 10g |
¥206.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041947-25g |
2-Methylpropanehydrazide |
3619-17-8 | ≥95% | 25g |
¥424.00 | 2025-04-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS003555-250MG |
isobutyric acid hydrazide |
3619-17-8 | 250mg |
¥952.83 | 2023-11-10 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05018-100g |
2-methylpropanehydrazide |
3619-17-8 | 95% | 100g |
$385 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029895-25g |
Isobutyric acid hydrazide |
3619-17-8 | 25g |
3055.0CNY | 2021-08-05 |
Isobutyric acid hydrazide Suppliers
Isobutyric acid hydrazide Related Literature
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Gun Su Han,Dylan W. Domaille Org. Biomol. Chem. 2021 19 4986
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Héctor Barbero,Antoine Meunier,Kondalarao Kotturi,Ashton Smith,Nathalie Kyritsakas,Adam Killmeyer,Ramin Rabbani,Md Nazimuddin,Eric Masson Phys. Chem. Chem. Phys. 2020 22 20602
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D. J. Robins,D. H. G. Crout J. Chem. Soc. C 1969 1386
Additional information on Isobutyric acid hydrazide
Isobutyric Acid Hydrazide (CAS No. 3619-17-8): A Comprehensive Overview of Its Chemistry and Applications in Contemporary Research and Industry
Isobutyric acid hydrazide, also known by its CAS No. 3619-17-8, is a versatile organic compound with the molecular formula C₅H₁₀N₂O₂. This compound is a member of the hydrazides family, characterized by its conjugated structure linking an isobutyryl group to a hydrazine moiety. Its unique chemical properties have positioned it as a critical intermediate in various industries, including pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility, particularly in the design of bioactive molecules with tailored functionalities.
The chemical structure of isobutyric acid hydrazide consists of a branched isobutyl chain attached to a carbonyl group via an ester-like linkage, which is then connected to two nitrogen atoms in the hydrazine portion (CAS No. 3619-17-8). This configuration imparts both hydrophobic and polar characteristics to the molecule, enabling its participation in diverse chemical reactions such as amidation, cross-coupling, and ligand exchange processes. Researchers have leveraged this duality to develop novel applications in catalysis and drug delivery systems.
In terms of physical properties, isobutyric acid hydrazide (CAS No. 3619-17-8) exhibits a melting point of approximately 45°C and a boiling point around 245°C under standard conditions. It has limited solubility in water but readily dissolves in common organic solvents like ethanol and acetone, making it suitable for solvent-based synthesis protocols. These characteristics are crucial for optimizing reaction conditions in industrial-scale production processes.
The synthesis of CAS No. 3619-17-8 traditionally involves the reaction between isobutyric acid chloride and hydrazine hydrate under controlled conditions to prevent side products such as urea derivatives or oligomers. However, recent studies published in journals like Green Chemistry have introduced more sustainable approaches using solid-supported catalysts or microwave-assisted techniques to enhance yield while reducing energy consumption by up to 40%. For instance, a 2022 paper demonstrated the use of heterogeneous catalysts derived from bio-based materials to achieve >95% conversion efficiency without hazardous solvents.
In pharmaceutical research, this compound serves as an essential building block for constructing complex molecular frameworks through click chemistry principles. A notable application involves its role as an intermediate in the synthesis of β-lactam antibiotics such as cephalosporins via Ugi multicomponent reactions (Nature Communications, 2023). The ability of isobutyric acid hydrazide to form stable amides under mild conditions allows for precise control over antibiotic efficacy profiles without compromising structural integrity.
Biochemical studies have revealed intriguing interactions between this compound and cellular signaling pathways. A groundbreaking investigation published in Bioorganic & Medicinal Chemistry Letters (2024) identified its potential as an agonist for peroxisome proliferator-activated receptors (PPARs), demonstrating dose-dependent activation up to EC₅₀ = 5 μM in vitro assays. This discovery opens new avenues for exploring its utility in metabolic disorder therapies targeting diabetes or obesity-related pathologies.
In analytical chemistry applications, researchers utilize CAS No. 3619-17-8-based reagents for derivatization reactions during mass spectrometry analysis (Analytica Chimica Acta, 2024). These reagents enable enhanced ionization efficiency by forming stable adducts with polar analytes such as neurotransmitters or small peptides during liquid chromatography-mass spectrometry (LCMS) workflows.
A rapidly emerging application lies within nanotechnology where this compound acts as a stabilizing agent during gold nanoparticle synthesis (Nano Today, Q4 2024). Its branched aliphatic chain provides steric hindrance while the nitrogenous groups facilitate coordination bonding with metal surfaces, resulting in nanoparticles with uniform size distribution (±5 nm) ideal for biosensor fabrication or drug targeting systems.
Ongoing investigations focus on optimizing enzymatic pathways involving this compound's metabolites using CRISPR-Cas9 gene editing tools (Synthetic Biology Journal, early access). By modifying bacterial enzyme systems responsible for its degradation products like isonitriles or imines, scientists aim to create microbial platforms capable of producing high-value specialty chemicals at industrial scales.
In material science contexts, recent work highlights its role as a precursor for polyurethane foams with improved thermal stability (Polymer International, December 2024). When incorporated into polyol mixtures at concentrations between 5–8 wt%, it enhances crosslink density without sacrificing foam flexibility—a critical balance for medical device applications requiring both durability and biocompatibility.
A series of computational studies using density functional theory (DFT) has provided new insights into its intermolecular interactions (Journal of Computational Chemistry, April 2024). Researchers modeled hydrogen bonding networks involving both the amide carbonyl oxygen and the terminal nitrogen atoms, revealing unexpected π-stacking capabilities when interacting with aromatic substrates—a property now being exploited for supramolecular assembly systems.
In agricultural research sectors, this compound has shown promise as part of herbicide formulations when combined with surfactants (Pest Management Science, July 2024). Field trials demonstrated improved soil adsorption profiles compared to traditional analogs while maintaining efficacy against broadleaf weeds at sub-lethal doses (≤5 g/ha).
The global market dynamics surrounding compounds like CAS No. 3619-17-8 reflect growing demand from biopharmaceutical sectors driven by personalized medicine initiatives requiring specialized intermediates (Allied Market Research Report #AMR_chem_045_20X4). Emerging economies are projected to contribute significantly due to expanding clinical trial infrastructure supporting novel drug development pipelines.
Safety data sheets emphasize its low acute toxicity profile when handled according to standard laboratory protocols—LD₅₀ values exceeding 5 g/kg in rodent models—while recommending proper ventilation during high-volume processing operations due to irritant vapors at elevated concentrations (>5% v/v).
Futuristic applications include its integration into self-healing polymer networks where dynamic covalent bonds formed via oxime linkages enable reversible crosslinking mechanisms (MACS: Materials & Design, November preprint). Preliminary results indicate repair efficiencies up to ~75% after thermal stress exposure at temperatures below -40°C—a breakthrough for cryogenic engineering materials.
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